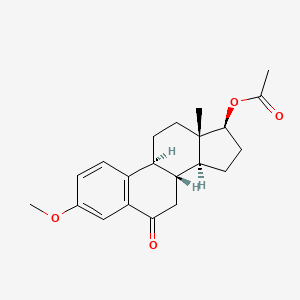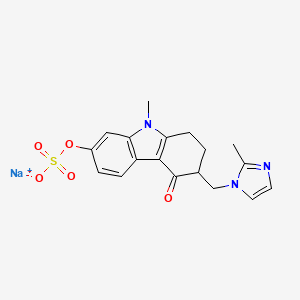
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its role as an active ingredient in antiemetic drugs, particularly those used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate involves several steps. One common method is the Mannich reaction, which involves the condensation of a ketone with formaldehyde and an amine. The process can be summarized as follows:
Starting Materials: The synthesis begins with 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and 2-methylimidazole.
Reaction Conditions: The reaction is typically carried out in an organic solvent or a mixture of an organic solvent and water, in the presence of a halosilane compound
Product Isolation: The product is isolated by separating it from the solvent system and purifying it through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different pharmacologically active compounds.
Substitution: The imidazole ring can undergo substitution reactions, introducing new functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique pharmacological properties. These derivatives are often explored for their potential use in different therapeutic areas .
科学研究应用
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It is a key ingredient in antiemetic drugs, particularly those used to manage nausea and vomiting in cancer patients
作用机制
The compound exerts its effects primarily by acting as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is found both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema. By blocking these receptors, the compound prevents the initiation of the vomiting reflex .
相似化合物的比较
Similar Compounds
Ondansetron: A well-known antiemetic drug with a similar structure and mechanism of action
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting
Dolasetron: Similar in structure and function, used for similar therapeutic purposes
Uniqueness
Sodium 9-Methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-7-yl Sulfate is unique due to its specific molecular structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. This uniqueness makes it particularly effective in certain clinical scenarios where other antiemetics may not be as effective .
属性
分子式 |
C18H18N3NaO5S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
sodium;[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-2-yl] sulfate |
InChI |
InChI=1S/C18H19N3O5S.Na/c1-11-19-7-8-21(11)10-12-3-6-15-17(18(12)22)14-5-4-13(26-27(23,24)25)9-16(14)20(15)2;/h4-5,7-9,12H,3,6,10H2,1-2H3,(H,23,24,25);/q;+1/p-1 |
InChI 键 |
KRSYUXVEMHVOPR-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


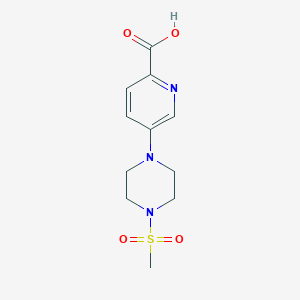
![N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13852739.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,26S,29S,32S)-5-ethyl-1,7,16,20,23,25,28,31-octamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B13852741.png)
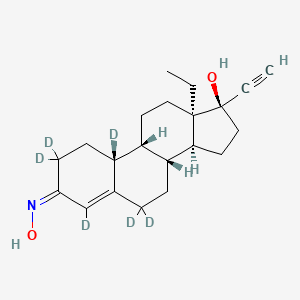
![(3-Methoxy-phenyl)-[6-(4-nitro-phenoxy)-pyrimidin-4-yl]-amine](/img/structure/B13852743.png)
![3-[4-(Aminomethyl)benzyloxy] Thalidomide SF-1-088](/img/structure/B13852746.png)
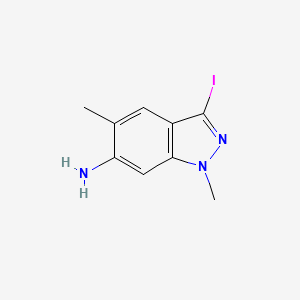
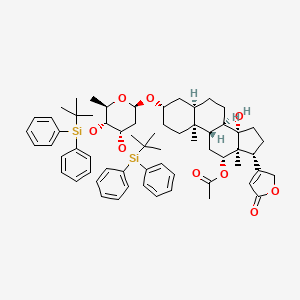
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
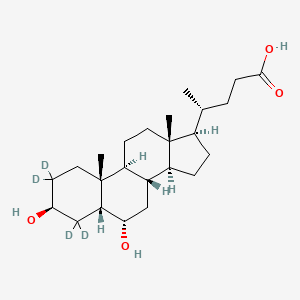
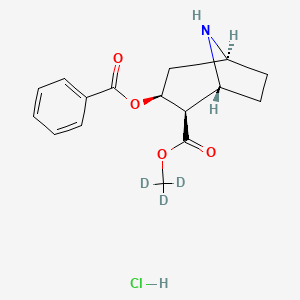
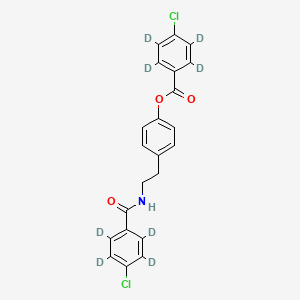
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
